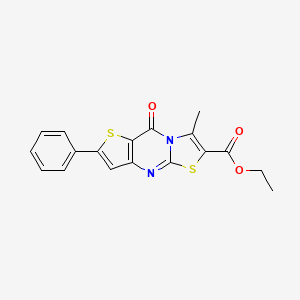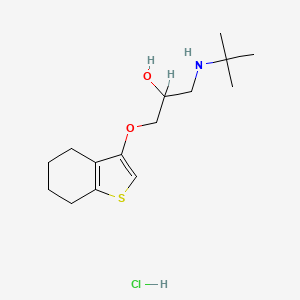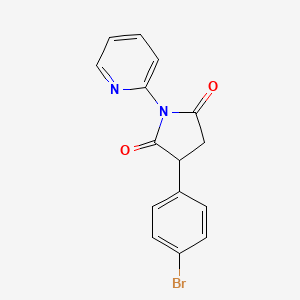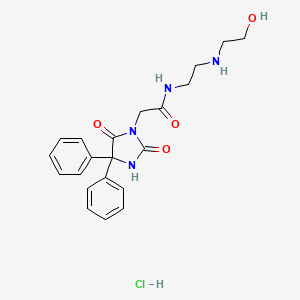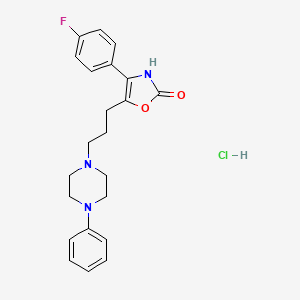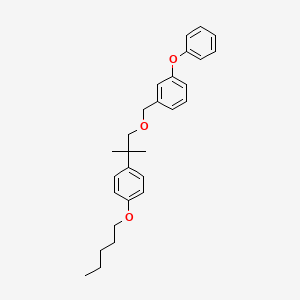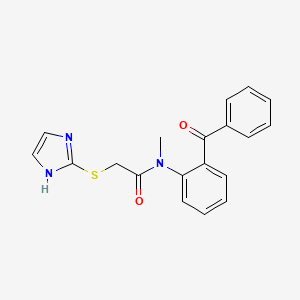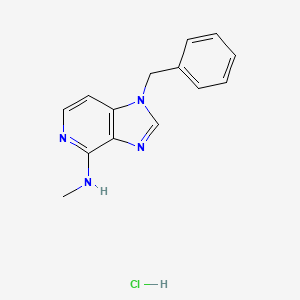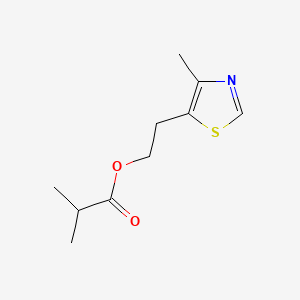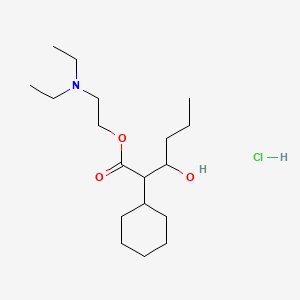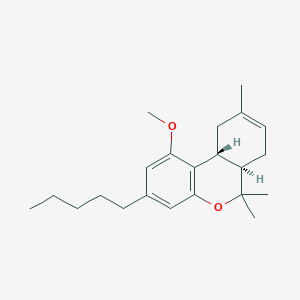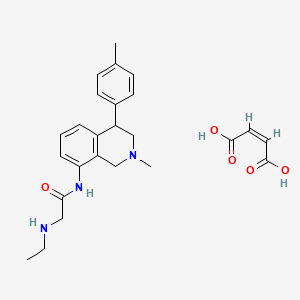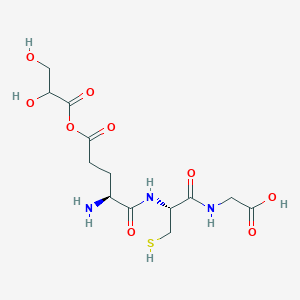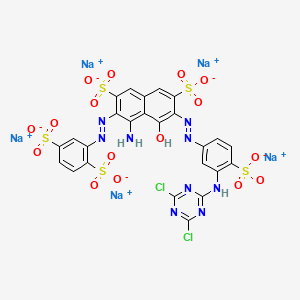
Pentasodium 4-amino-6-((3-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-sulphonatophenyl)azo)-3-((2,5-disulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentasodium 4-amino-6-((3-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-sulphonatophenyl)azo)-3-((2,5-disulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is a complex azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. These compounds are widely used in various industries, including textiles, food, and cosmetics, due to their bright and stable colors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azo dyes typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. For this specific compound, the synthesis might involve:
Diazotization: The aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound, such as a phenol or aniline derivative, to form the azo dye.
Industrial Production Methods
In industrial settings, the production of azo dyes is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process often involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The crude dye is purified through filtration, washing, and drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Azo dyes can undergo various chemical reactions, including:
Reduction: Azo groups can be reduced to amines using reducing agents like sodium dithionite.
Oxidation: Under certain conditions, azo dyes can be oxidized to form different products.
Substitution: The aromatic rings in azo dyes can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite, zinc dust, and hydrochloric acid.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Halogens, sulfonating agents.
Major Products Formed
Reduction: Amines.
Oxidation: Various oxidized aromatic compounds.
Substitution: Halogenated or sulfonated azo dyes.
Aplicaciones Científicas De Investigación
Azo dyes, including the compound , have a wide range of applications in scientific research:
Chemistry: Used as pH indicators and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: Widely used in textile dyeing, food coloring, and cosmetics.
Mecanismo De Acción
The vivid colors of azo dyes are due to the presence of the azo group, which allows for extensive conjugation and absorption of visible light. The mechanism of action in biological systems often involves interaction with cellular components, leading to staining or other effects.
Comparación Con Compuestos Similares
Similar Compounds
Pentasodium 4-amino-6-((3-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-sulphonatophenyl)azo)-3-((2,5-disulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate: is similar to other azo dyes like:
Uniqueness
This compound is unique due to its specific structure, which includes multiple sulfonate groups and a triazine ring, providing distinct properties such as solubility and reactivity compared to other azo dyes.
Propiedades
Número CAS |
73398-43-3 |
|---|---|
Fórmula molecular |
C25H12Cl2N9Na5O16S5 |
Peso molecular |
1040.6 g/mol |
Nombre IUPAC |
pentasodium;5-amino-3-[[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfonatophenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C25H17Cl2N9O16S5.5Na/c26-23-30-24(27)32-25(31-23)29-12-7-10(1-3-14(12)54(41,42)43)33-36-21-17(57(50,51)52)6-9-5-16(56(47,48)49)20(19(28)18(9)22(21)37)35-34-13-8-11(53(38,39)40)2-4-15(13)55(44,45)46;;;;;/h1-8,37H,28H2,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,29,30,31,32);;;;;/q;5*+1/p-5 |
Clave InChI |
PDTDSYLFAWSLDO-UHFFFAOYSA-I |
SMILES canónico |
C1=CC(=C(C=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


